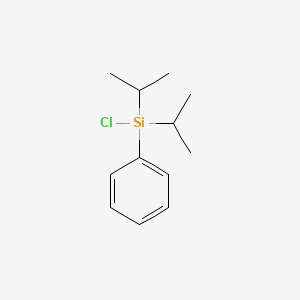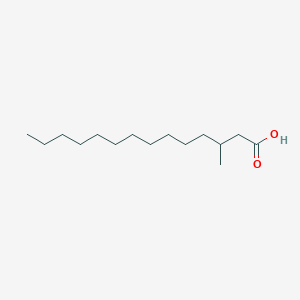
Silane, chlorobis(1-methylethyl)phenyl-
Vue d'ensemble
Description
Silane, chlorobis(1-methylethyl)phenyl- is an organosilicon compound with the molecular formula C12H19ClSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a phenyl group and two isopropyl groups, and another hydrogen atom is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, chlorobis(1-methylethyl)phenyl- can be synthesized from diisopropyldichlorosilane and phenyllithium. The reaction involves the substitution of one chlorine atom in diisopropyldichlorosilane with a phenyl group from phenyllithium. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of silane, chlorobis(1-methylethyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, chlorobis(1-methylethyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different substituents.
Applications De Recherche Scientifique
Silane, chlorobis(1-methylethyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the study of silicon-carbon and silicon-oxygen bond formation and reactivity.
Biology: The compound is used in the development of silicon-based biomaterials. Its biocompatibility and chemical stability make it suitable for various biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of silane, chlorobis(1-methylethyl)phenyl- involves its interaction with various molecular targets. The phenyl group and isopropyl groups provide steric hindrance, affecting the reactivity of the silicon atom. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobis(1-methylethyl)silane: This compound lacks the phenyl group, making it less sterically hindered and more reactive.
Phenylsilane: This compound lacks the isopropyl groups, making it less sterically hindered but more prone to oxidation.
Diisopropyldichlorosilane: This compound has two chlorine atoms, making it more reactive in substitution reactions.
Uniqueness
Silane, chlorobis(1-methylethyl)phenyl- is unique due to the presence of both phenyl and isopropyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.
Propriétés
IUPAC Name |
chloro-phenyl-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClSi/c1-10(2)14(13,11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZAXPYMWIYDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521658 | |
| Record name | Chloro(phenyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65549-78-2 | |
| Record name | Chloro(phenyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)






![L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester](/img/structure/B3055504.png)





